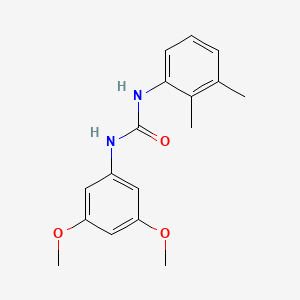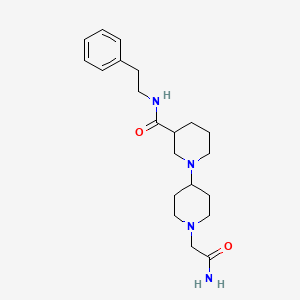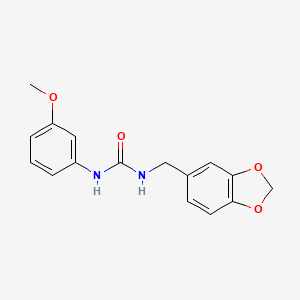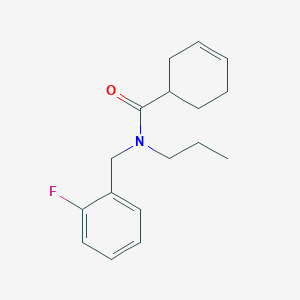![molecular formula C21H24N2O6 B5320748 methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate](/img/structure/B5320748.png)
methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate is a chemical compound that has been the subject of scientific research in recent years. This compound is synthesized using specific methods and has potential applications in various fields. The purpose of
Mecanismo De Acción
The mechanism of action of methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways in the body that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate in lab experiments is its potential as a novel anticancer agent. It has also been shown to have anti-inflammatory and antibacterial properties. However, one limitation is the complex synthesis method required to produce the compound.
Direcciones Futuras
There are several future directions for research on methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate. One direction is to further investigate its potential as an anticancer agent and explore its effectiveness in combination with other chemotherapy drugs. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, research could focus on optimizing the synthesis method to make it more efficient and cost-effective.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex, but it has been studied for its anticancer, anti-inflammatory, and antibacterial properties. Future research could focus on optimizing the synthesis method and exploring its potential as an anticancer and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate involves the reaction of 4-methoxyphenol with acetic anhydride to form 4-methoxyacetophenone. This intermediate is then reacted with morpholine and benzoic acid to produce the final product. The synthesis method is complex and requires specific conditions to produce the desired product.
Aplicaciones Científicas De Investigación
Methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate has potential applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in the treatment of breast cancer. It has also been researched for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Propiedades
IUPAC Name |
methyl 5-[[2-(4-methoxyphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-26-16-4-6-17(7-5-16)29-14-20(24)22-15-3-8-19(18(13-15)21(25)27-2)23-9-11-28-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICYKWGPPXDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
hydrazone](/img/structure/B5320695.png)
![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5320707.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)


![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)
